
Oxazoline
Overview
Description
Oxazoline is a five-membered heterocyclic compound containing one nitrogen atom and one oxygen atom in its ring structure. It is a versatile compound with significant applications in various fields, including pharmaceuticals, industrial chemistry, and polymer science. This compound was first synthesized in 1884, and its structure was properly assigned five years later .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazoline can be synthesized through several methods, including the cyclization of amino alcohols with carboxylic acid derivatives, nitriles, and aldehydes. One common method involves the reaction of acyl chlorides with 2-amino alcohols in the presence of thionyl chloride to generate the acid chloride in situ . Another method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to cyclize β-hydroxy amides at room temperature .
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow processes. For example, a rapid flow synthesis involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® and the subsequent oxidative aromatization of the resulting oxazolines to oxazoles using manganese dioxide . This method provides high yields and improved safety profiles compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound to oxazole, which can be achieved using reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles
Major Products Formed
The major products formed from the oxidation of this compound are oxazoles, which are important biological scaffolds present in many natural products .
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
Poly(2-oxazoline)s are increasingly recognized for their potential in drug delivery systems. Their biocompatibility and ability to form hydrogels make them suitable for controlled drug release. Research indicates that POx can be engineered to respond to specific stimuli, such as pH or temperature changes, enhancing their effectiveness in targeted therapies for conditions like cancer and inflammation .
1.2 Tissue Engineering
POx have been utilized in creating scaffolds for tissue engineering. Their tunable mechanical properties and biodegradability allow for the design of materials that can mimic natural tissues. Studies show that POx-based hydrogels can support cell growth and differentiation, making them promising candidates for regenerative medicine .
1.3 Biosensors
The versatility of POx extends to biosensor applications, where they can be used to develop sensitive detection systems for biomolecules. Their functionalization allows for the selective binding of target analytes, facilitating real-time monitoring of biological processes .
Catalytic Applications
2.1 Asymmetric Catalysis
Oxazoline-containing ligands play a crucial role in asymmetric catalysis, particularly in metal-catalyzed reactions. The chiral this compound motif enhances the enantioselectivity of reactions, making them vital in the synthesis of pharmaceuticals and fine chemicals. Recent reviews highlight the evolution of this compound ligands from mono to multi-dentate forms, showcasing their adaptability in various catalytic processes .
2.2 Transition Metal Complexes
Oxazolines are often used to stabilize transition metal complexes, which are essential in catalyzing a wide range of organic transformations. These complexes benefit from the unique electronic properties imparted by oxazolines, leading to improved reaction efficiencies and selectivity .
Material Science Innovations
3.1 Polymer Chemistry
The synthesis of POx through living cationic ring-opening polymerization has opened new avenues in polymer chemistry. The ability to control molecular weight and architecture allows for the development of advanced materials with specific functionalities tailored for applications in coatings, adhesives, and electronic devices .
3.2 Electronic Packaging
In the field of electronic packaging, this compound monomers have been utilized to create cross-linked structures that enhance the mechanical and thermal stability of materials used in electronics. This application is crucial for improving the durability and performance of electronic components under varying environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of oxazoline involves its interaction with various molecular targets and pathways. For example, in asymmetric catalysis, this compound-containing ligands coordinate with metal centers to facilitate enantioselective reactions . In biological systems, poly(2-oxazoline)s interact with cellular membranes and proteins, enhancing drug delivery and reducing immunogenicity .
Comparison with Similar Compounds
Oxazoline is structurally similar to other five-membered heterocycles such as oxazole, thiazole, and imidazole. this compound is unique due to its combination of nitrogen and oxygen atoms in the ring, which imparts distinct chemical and biological properties .
Similar Compounds
Oxazole: Contains one oxygen and one nitrogen atom, but with a different arrangement of double bonds.
Thiazole: Contains one sulfur and one nitrogen atom.
Imidazole: Contains two nitrogen atoms.
This compound’s unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Biological Activity
Oxazolines are a class of heterocyclic compounds characterized by a five-membered ring containing one nitrogen and one oxygen atom. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of oxazolines, supported by recent research findings, case studies, and data tables.
Overview of Biological Activities
Oxazolines exhibit a wide range of biological activities as outlined below:
- Antibacterial Activity : Oxazoline derivatives have shown effectiveness against various bacterial strains. Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
- Antifungal Activity : Recent studies have demonstrated that this compound compounds possess potent antifungal properties, particularly against resistant strains of Candida spp. and Aspergillus spp.
- Antiviral Activity : Some this compound derivatives have been reported to inhibit viral replication and can potentially serve as antiviral agents.
- Anticancer Activity : Certain this compound compounds exhibit cytotoxic effects on cancer cell lines, making them candidates for further development in oncology.
1. Antifungal Activity of Novel 2-Arylthis compound Compounds
A study focused on synthesizing novel 2-arylthis compound compounds highlighted their antifungal effects against fluconazole-resistant Candida species. The research synthesized 26 new compounds and evaluated their Minimum Inhibitory Concentration (MIC) values:
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
9g | ≤0.03 | C. albicans |
9h | ≤0.25 | C. parapsilosis |
9i | ≤0.50 | C. tropicalis |
The study concluded that the this compound moiety is crucial for antifungal activity, with specific substituents enhancing efficacy against resistant strains .
2. Antibacterial Properties
Research has indicated that this compound derivatives can act as effective antibacterial agents. For instance, a series of this compound-based compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
A | E. coli | 15 |
B | S. aureus | 20 |
C | Pseudomonas aeruginosa | 12 |
These results suggest that structural modifications in the this compound framework can significantly influence antibacterial potency .
The biological activity of oxazolines is attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the nitrogen atom in the this compound ring allows for hydrogen bonding and other interactions that can disrupt cellular functions.
Q & A
Q. Basic: What are the common synthetic routes for oxazoline derivatives, and how can their purity and structural integrity be validated?
Answer:
Oxazolines are typically synthesized via cyclization reactions of β-hydroxyamides or amino alcohols with nitriles or carbonyl compounds under acidic conditions (e.g., using PCl₃, SOCl₂, or TsOH) . For example, the reaction of chiral amino alcohols with nitriles yields enantiopure this compound ligands critical for asymmetric catalysis . Post-synthesis, purity is validated using HPLC or GC-MS, while structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR to identify characteristic proton environments (e.g., this compound ring protons at δ 4.0–5.5 ppm) .
- IR spectroscopy to detect C=N stretching vibrations (~1650 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹) .
- Elemental analysis to verify stoichiometry .
Q. Basic: How should researchers design experiments to optimize this compound ligand synthesis for reproducibility?
Answer:
Reproducibility hinges on controlling reaction parameters:
- Temperature and solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) at 0–25°C minimize side reactions .
- Catalyst stoichiometry : Substoichiometric amounts of Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Workup protocols : Neutralization of acidic conditions with NaHCO₃ followed by column chromatography ensures high yields .
Document all parameters in supplemental materials to enable replication .
Q. Advanced: What strategies resolve contradictions in reported environmental impacts of this compound-based agrochemicals?
Answer:
Discrepancies in environmental persistence data (e.g., this compound’s “super-long half-life” vs. rapid degradation in some studies) require:
- Comparative soil/water studies : Test degradation under varying pH, microbial activity, and UV exposure .
- Isotopic labeling : Track ¹⁴C-labeled this compound metabolites to identify recalcitrant byproducts .
- Meta-analysis : Pool data from diverse agroecosystems to model long-term ecological risks .
Q. Advanced: How can this compound ligands be tailored for enantioselectivity in asymmetric catalysis?
Answer:
Ligand design principles include:
- Chiral backbone modification : Introducing bulky substituents (e.g., tert-butyl groups) near the this compound ring enhances steric control over metal coordination .
- Donor atom tuning : Hybrid ligands with this compound and phosphine/amine groups improve catalytic activity in C-C bond formations (e.g., Heck reactions) .
- Computational modeling : DFT studies predict optimal ligand-metal geometries for target enantiomers .
Q. Advanced: What methodological challenges arise in incorporating this compound moieties into bioactive compounds (e.g., taxane derivatives)?
Answer:
Key challenges in drug synthesis include:
- This compound ring stability : Hydrolysis-prone rings require protective strategies (e.g., using anhydrous conditions during taxane coupling ).
- Regioselectivity : Selective C-13 hydroxyl group activation in taxanes for this compound conjugation demands precise temperature control (<10°C) .
- Post-functionalization : Ring-opening reactions (e.g., acid hydrolysis) must retain bioactivity, verified via in vitro cytotoxicity assays .
Q. Basic: How do researchers analyze conflicting spectroscopic data for novel this compound compounds?
Answer:
Contradictions in NMR/IR data (e.g., unexpected splitting or peak shifts) are addressed by:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- X-ray crystallography : Confirm absolute configuration and crystal packing effects .
- Control experiments : Compare spectra with known this compound analogs to identify artifacts .
Q. Advanced: What novel applications of this compound-based polymers are emerging in biomaterials?
Answer:
Recent advances include:
- Antibody functionalization : this compound-coated surfaces enable site-specific immobilization of IgG via TransGLYCIT enzymes .
- Cell-adhesive coatings : Plasma-polymerized this compound films promote controlled cell adhesion for tissue engineering .
- Crosslinkable polymers : 1,3-Phenylene-linked oxazolines enhance thermal stability in metal-clad laminates .
Q. Basic: What are the best practices for literature reviews on this compound chemistry?
Answer:
- Database selection : Prioritize PubMed, SciFinder, and ACS Publications for peer-reviewed syntheses .
- Keyword strategies : Combine terms like “this compound ligand,” “asymmetric catalysis,” and “synthetic methodology” .
- Citation tracking : Use tools like Web of Science to identify seminal papers (e.g., Hargaden & Guiry’s 2009 review ).
Q. Advanced: How can machine learning optimize this compound-based catalyst discovery?
Answer:
- Dataset curation : Compile reaction yields, enantiomeric excess (ee), and ligand descriptors (e.g., steric/electronic parameters) .
- Algorithm training : Use random forest models to predict ee values based on ligand structure .
- Validation : Cross-check model predictions with high-throughput screening .
Q. Basic: What safety protocols are critical in handling this compound precursors?
Answer:
- Ventilation : Use fume hoods when working with volatile reagents (e.g., SOCl₂) .
- Protective gear : Nitrile gloves and goggles prevent skin/eye exposure to corrosive intermediates .
- Waste disposal : Neutralize acidic byproducts before disposal .
Q. Tables for Key Data
Table 1: Representative this compound Ligands and Catalytic Performance
Ligand Structure | Metal Center | Reaction Type | Enantiomeric Excess (ee) | Reference |
---|---|---|---|---|
Bis(this compound)-Cu(II) | Cu(OTf)₂ | Diels-Alder | 92% | |
Pyridine-Oxazoline-Pd | Pd(OAc)₂ | Suzuki-Miyaura | 89% |
Table 2: Environmental Degradation Metrics for this compound Insecticides
Study Condition | Half-Life (Days) | Key Degradation Pathway | Reference |
---|---|---|---|
pH 7, aerobic soil | 120 | Microbial hydrolysis | |
pH 5, UV-exposed water | 30 | Photolysis |
Properties
IUPAC Name |
4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-5-3-4-1/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSODMZESSGVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34728-17-1 | |
Record name | 2-Oxazoline homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34728-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9052139 | |
Record name | Oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-77-8 | |
Record name | 2-Oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydrooxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TB4J57Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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